Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate is a chemical compound that belongs to a class of pyrimidine derivatives. These compounds have garnered interest due to their potential biological activities, particularly as inhibitors of protein kinases, including Janus kinase 2, which is implicated in various diseases such as cancer and inflammatory conditions. The structure of this compound features an ethyl ester linked to a pyrimidine ring, which enhances its pharmacological properties.
Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate can be synthesized through various chemical methods involving pyrimidine derivatives. It is classified under organic compounds, specifically as an aromatic amine and an ester. Its systematic name reflects its structural components: an ethyl group, a benzoate moiety, and a substituted pyrimidine ring.
The synthesis of ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which allows for the formation of dihydropyrimidines through the condensation of aldehydes, urea or thiourea, and β-keto esters.
This method yields high purity and good yields of the desired compound, often exceeding 80% efficiency in laboratory settings .
The molecular formula for ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate is . The compound features:
The crystal structure analysis shows that the compound adopts a specific conformation that influences its biological activity. The dihedral angles between the aromatic rings are critical for understanding its interaction with biological targets .
Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate primarily involves its role as an inhibitor of protein kinases.
Studies have shown that modifications to the pyrimidine ring can significantly alter binding affinity and selectivity towards different kinases .
Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's usability in various applications .
Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate has significant applications in medicinal chemistry:
The systematic name Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate provides a complete topological blueprint of the molecule. Parsing the name reveals:
This naming hierarchically prioritizes the benzoate ester as the parent component, with the pyrimidine ring treated as a substituted amino-attached moiety [3].
This hybrid compound integrates two pharmacologically significant chemical families:
Table 1: Key Functional Group Contributions
Structural Element | Chemical Role | Biological Implication |
---|---|---|
Ethyl benzoate | Lipophilicity enhancer | Improved cellular uptake |
4-Amino linker (–NH–) | Conjugative bridge | Extended π-system for target binding |
2-Phenylpyrimidine | Planar aromatic anchor | Base-stacking with biomolecules |
6-Methyl group | Steric/electronic modulator | Altered ring electron density |
The bioactivity and physicochemical behavior of this compound are profoundly influenced by its three key substituents:
Biological role: Methylated pyrimidines exhibit 3–5× higher kinase inhibition than 6-H analogs due to favorable hydrophobic pocket fitting [7].
2-Phenyl group:
Pharmacophore contribution: In structural analogs (e.g., ethyl 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoate), the 2-phenyl group contributes 40–60% of van der Waals contacts with protein targets like tubulin [7].
4-Amino linker:
Table 2: Impact of Substituent Variations in Pyrimidine-Benzoate Hybrids
Compound Variation | Molecular Formula | Molecular Weight (g/mol) | Key Property Differences vs. Target Compound |
---|---|---|---|
5-Allyl-6-methyl-2-phenyl analog [1] | C₂₃H₂₃N₃O₂ | 381.45 | Higher LogP (+0.8); reduced thermal stability |
4-(5-Ethyl-6-methyl-2-phenyl)benzoic acid [2] | C₂₀H₁₉N₃O₂ | 333.39 | Lower solubility; 10× reduced cell permeability |
4-[(5-Allyl-6-methyl-2-phenyl)amino]benzoic acid | C₂₁H₁₉N₃O₂ | 345.40 | Acidic pH solubility; abolished oral bioavailability |
The 6-methyl/2-phenyl/4-amino combination synergistically balances lipophilicity (critical for passive diffusion) and target engagement. Replacing the 6-methyl with ethyl (as in CID 54585882) increases LogP by 0.5 and steric bulk, reducing kinase inhibitory potency by 60% [2] [7]. Similarly, omitting the 2-phenyl group (e.g., 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, CID 641569-94-0) diminishes tubulin binding affinity 8-fold due to lost π-stacking [5] [7].
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8